molecular formula C15H23NO2 B139213 Metolachlor deschloro CAS No. 126605-22-9

Metolachlor deschloro

Cat. No.: B139213
CAS No.: 126605-22-9
M. Wt: 249.35 g/mol
InChI Key: AQQKRTUHCOLVTD-UHFFFAOYSA-N
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Description

Metolachlor deschloro is a metabolite of metolachlor, a widely used chloroacetamide herbicide. Metolachlor is extensively applied in agriculture to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and rice. This compound is formed through the dechlorination of metolachlor and is often detected in soils and water bodies due to its persistence and mobility .

Mechanism of Action

Target of Action

Metolachlor deschloro is a derivative of metolachlor, a broad-spectrum herbicide used for general weed control in many agricultural food and feed crops . The primary targets of this compound are the weeds that threaten crop yields .

Mode of Action

The mode of action of this compound involves interactions with its targets, leading to their degradation. Microbial degradation is predominantly responsible for the removal of metolachlor from soil and water . The degradation process involves hydrolytic and reductive dechlorination .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of the compound into different products. These products, identified as MOXA, M2H, and MDES, are detected through high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . The degradation process suggests that the dechlorination reaction is the first step for the metolachlor bioelectrochemical degradation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is predominantly removed from soil and water through microbial degradation . The degradation efficiency is accelerated in microbial fuel cells (MFCs) with metolachlor as the sole carbon source .

Result of Action

The result of the action of this compound is the degradation of the compound and its removal from the environment. This degradation leads to a reduction in the presence of the compound and its metabolites in soils and surface and groundwaters . The degradation process also results in the production of different degradation products .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Environmental factors such as the presence of other carbon sources can affect the electricity generation in MFCs and the removal efficiency of metolachlor . The degradation efficiency of this compound can also be influenced by the presence of specific microbial strains .

Biochemical Analysis

Biochemical Properties

Metolachlor Deschloro interacts with various enzymes and proteins during its degradation process. In microbial fuel cells (MFCs) with Metolachlor as the sole carbon source, the degradation efficiency is significantly enhanced . The degradation process involves dechlorination and alcoholization as antecedent steps . The species of Paracoccus and Aquamicrobium have been identified to play a potential role in the degradation of this compound .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its degradation. The degradation process involves the interaction of this compound with various cellular enzymes and proteins . The degradation process influences the function of these cells, particularly in the context of energy generation .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules during its degradation process. The degradation process involves dechlorination and alcoholization as the initial steps . The degradation process is facilitated by the action of various enzymes, including those from the species of Paracoccus and Aquamicrobium .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. In MFCs, the degradation efficiency of this compound accelerates over time . The degradation process also involves the production of various metabolites over time .

Metabolic Pathways

This compound is involved in various metabolic pathways during its degradation process. The degradation process involves dechlorination and alcoholization as the initial steps . The degradation process is facilitated by the action of various enzymes, including those from the species of Paracoccus and Aquamicrobium .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its degradation process. The degradation process involves the interaction of this compound with various cellular enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metolachlor deschloro is primarily formed through the microbial degradation of metolachlor. The degradation process involves hydrolytic and reductive dechlorination reactions. Specific microbial strains, such as Penicillium oxalicum, have been identified to degrade metolachlor efficiently under optimal conditions .

Industrial Production Methods: Industrial production of this compound is not common, as it is typically a byproduct of metolachlor degradation. the degradation process can be enhanced using bioelectrochemical reactors, which provide an inexhaustible electron acceptor to accelerate the degradation of metolachlor .

Chemical Reactions Analysis

Types of Reactions: Metolachlor deschloro undergoes several types of chemical reactions, including:

    Oxidation: Conversion to more oxidized metabolites.

    Reduction: Reductive dechlorination to form deschloro derivatives.

    Substitution: Replacement of functional groups during microbial degradation.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Utilizes reducing agents like sodium borohydride.

    Substitution: Often facilitated by microbial enzymes under anaerobic conditions.

Major Products Formed:

  • Ethane sulfonic acid
  • Oxanilic acid
  • Metolachlor-2-hydroxy

These products are formed through the sequential degradation of metolachlor and its metabolites .

Scientific Research Applications

Metolachlor deschloro has several scientific research applications, including:

Comparison with Similar Compounds

  • Metolachlor: The parent compound, widely used as a herbicide.
  • Acetochlor: Another chloroacetamide herbicide with similar applications.
  • Alachlor: A related herbicide with a similar mode of action.

Uniqueness of Metolachlor Deschloro: this compound is unique due to its formation through the specific microbial degradation of metolachlor. Its persistence in the environment and the specific degradation pathways it undergoes make it a compound of interest in environmental and agricultural research .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-6-14-9-7-8-11(2)15(14)16(13(4)17)12(3)10-18-5/h7-9,12H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQKRTUHCOLVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017794
Record name Dechlorometolachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126605-22-9
Record name Dechlorometolachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using metolachlor deschloro as a dummy template in the development of selective analytical methods for amide herbicides?

A1: this compound, a structurally similar compound to target amide herbicides like alachlor and acetochlor, serves as a "dummy template" in molecularly imprinted polymers (MIPs). [] This approach is particularly beneficial when the target analyte is toxic or expensive. Using a dummy template avoids the risk of template leakage during extraction, which could interfere with analysis and compromise accurate quantification. [] Essentially, this compound helps create a specific "mold" in the MIP, enabling selective capture of target herbicides from complex samples like fish, while ensuring a clean and accurate analysis.

Q2: How does the use of this compound in the magnetic solid-phase extraction improve the detection of amide herbicides in fish samples?

A2: The study highlights the successful application of a novel magnetic dummy template molecularly imprinted polymer nanocomposite for extracting seven amide herbicides, including alachlor, acetochlor, and others, from fish samples. [] By using this compound as a dummy template, the researchers could create highly selective binding sites on the magnetic nanocomposite. This selectivity ensures efficient capture and pre-concentration of the target herbicides from the complex fish matrix. Consequently, this selective extraction, combined with the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for highly sensitive detection of these herbicides, achieving a limit of detection as low as 0.01-0.1 μg kg-1. [] This improved sensitivity is crucial for monitoring trace levels of these potentially harmful herbicides in food sources like fish, ensuring consumer safety.

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